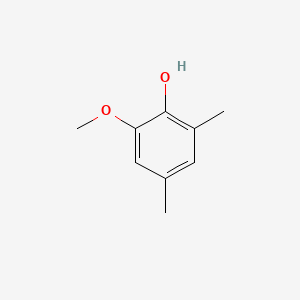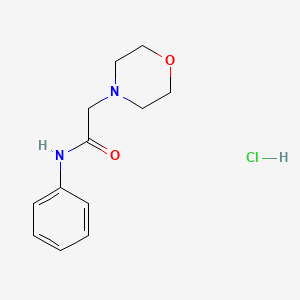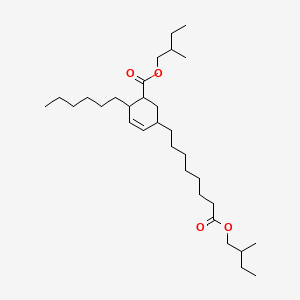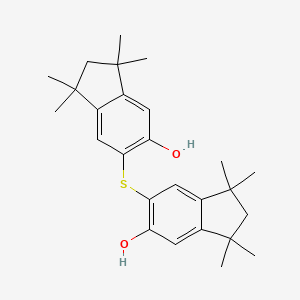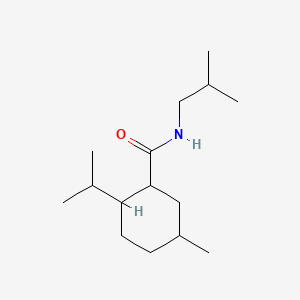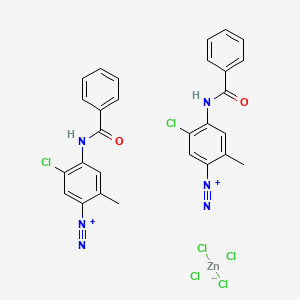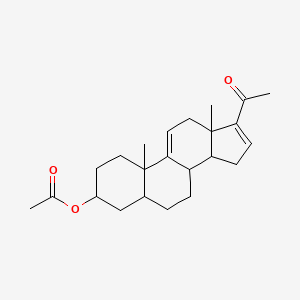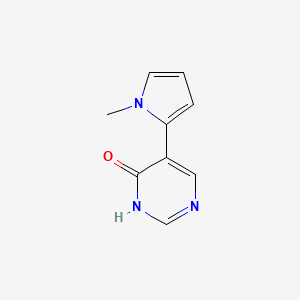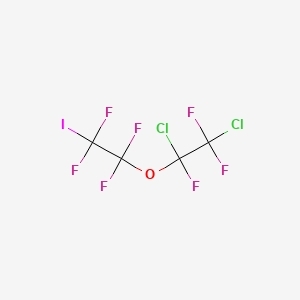
Tetrakis(hydroxymethyl)phosphonium formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(hydroxymethyl)phosphonium formate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields. It is a derivative of tetrakis(hydroxymethyl)phosphonium chloride and is known for its reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium formate can be synthesized through the reaction of tetrakis(hydroxymethyl)phosphonium chloride with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. The process involves the substitution of the chloride ion with the formate ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction environments are crucial to achieving consistent quality in industrial production.
化学反応の分析
Types of Reactions
Tetrakis(hydroxymethyl)phosphonium formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the hydroxymethyl groups.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium compounds.
科学的研究の応用
Tetrakis(hydroxymethyl)phosphonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds and as a catalyst in various chemical reactions.
Biology: It is employed in the modification of biomolecules and as a cross-linking agent in the preparation of hydrogels.
Industry: It is used in the textile industry as a flame retardant and in the oil industry as a biocide.
作用機序
The mechanism of action of tetrakis(hydroxymethyl)phosphonium formate involves its ability to interact with various functional groups. It primarily reacts with amino groups, forming stable phosphonium salts. This interaction can lead to the cross-linking of biomolecules, which is useful in the preparation of hydrogels and other materials. The compound’s reactivity is influenced by the pH of the environment, with optimal activity observed at specific pH levels.
類似化合物との比較
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Uniqueness
Tetrakis(hydroxymethyl)phosphonium formate is unique due to its specific reactivity with formate ions, which distinguishes it from other tetrakis(hydroxymethyl)phosphonium compounds. Its ability to form stable phosphonium salts with various functional groups makes it particularly useful in applications requiring strong and stable cross-linking.
特性
CAS番号 |
25151-36-4 |
|---|---|
分子式 |
C5H13O6P |
分子量 |
200.13 g/mol |
IUPAC名 |
tetrakis(hydroxymethyl)phosphanium;formate |
InChI |
InChI=1S/C4H12O4P.CH2O2/c5-1-9(2-6,3-7)4-8;2-1-3/h5-8H,1-4H2;1H,(H,2,3)/q+1;/p-1 |
InChIキー |
KSEKSWYSOJKTGU-UHFFFAOYSA-M |
正規SMILES |
C(O)[P+](CO)(CO)CO.C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


